molecular formula C16H15NO5S B11503784 Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone

Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone

Cat. No.: B11503784
M. Wt: 333.4 g/mol
InChI Key: JWJIVLFBEIFUEG-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone is a complex organic compound that features a benzo[1,3]dioxole moiety, a thiophene ring, and a dioxazinan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[1,3]dioxole moiety through the reaction of catechol with formaldehyde. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative. The dioxazinan ring is then formed through a cyclization reaction involving appropriate amine and carbonyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling and cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The dioxazinan ring can interact with biological macromolecules, potentially leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone is unique due to its combination of a benzo[1,3]dioxole moiety, a thiophene ring, and a dioxazinan structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(4-methyl-6-thiophen-2-yl-1,5,2-dioxazinan-2-yl)methanone

InChI

InChI=1S/C16H15NO5S/c1-10-8-17(22-16(21-10)14-3-2-6-23-14)15(18)11-4-5-12-13(7-11)20-9-19-12/h2-7,10,16H,8-9H2,1H3

InChI Key

JWJIVLFBEIFUEG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(OC(O1)C2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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